(Cyclopentylmethyl)cyclohexane

Vue d'ensemble

Description

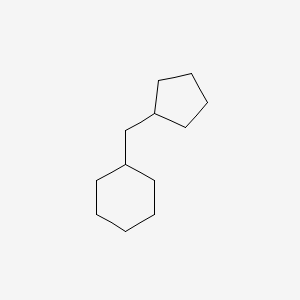

(Cyclopentylmethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₂. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is known for its unique structural properties, which include a cyclohexane ring bonded to a cyclopentylmethyl group. The compound is also referred to as cyclohexylcyclopentylmethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)cyclohexane can be achieved through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopentylmethyl chloride under anhydrous conditions. This reaction typically requires the use of a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the Grignard reagent.

Another method involves the hydrogenation of 2-(1-cyclohexenyl)cyclohexanone in the presence of a suitable catalyst such as palladium on carbon. This reaction is performed under high pressure and temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexylcyclopentylmethane precursors. This process is carried out in large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of high-purity catalysts and solvents is essential to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Cyclopentylmethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding cyclohexanone and cyclopentanone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce cyclohexylmethanol and cyclopentylmethanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of UV light or a catalyst.

Major Products Formed

Oxidation: Cyclohexanone and cyclopentanone derivatives.

Reduction: Cyclohexylmethanol and cyclopentylmethanol.

Substitution: Halogenated cyclohexyl and cyclopentyl derivatives.

Applications De Recherche Scientifique

(Cyclopentylmethyl)cyclohexane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: Employed in the study of lipid membranes and their interactions with various compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mécanisme D'action

The mechanism of action of (Cyclopentylmethyl)cyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparaison Avec Des Composés Similaires

(Cyclopentylmethyl)cyclohexane can be compared with other cycloalkanes such as:

Cyclohexane: Similar in structure but lacks the cyclopentylmethyl group, making it less complex.

Cyclopentylcyclohexylmethane: Very similar but with slight variations in the positioning of the cyclopentyl and cyclohexyl groups.

Cyclopentyl methyl ether: Contains an ether linkage, making it more polar and reactive in different chemical environments .

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

(Cyclopentylmethyl)cyclohexane, a compound characterized by a cyclohexane backbone with a cyclopentylmethyl substituent, has garnered interest in various fields, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, neurotoxicity, and implications for human health.

Chemical Structure and Properties

This compound is classified as an organic compound with the molecular formula C₁₂H₂₂. Its structure can influence its interaction with biological systems, affecting its pharmacological properties and toxicity.

Pharmacological Activity

Preliminary studies suggest that this compound may exhibit various pharmacological activities. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic applications. However, comprehensive research is necessary to elucidate its full spectrum of biological activity.

Table 1: Summary of Potential Pharmacological Activities

Neurotoxicity and Safety Concerns

Research indicates that compounds similar to this compound may pose neurotoxic risks. Cyclohexane, a related compound, has been shown to induce behavioral alterations and neurohistological changes in animal models. Studies have reported that exposure to cyclohexane can lead to:

- Headaches and dizziness

- Motor impairment

- Neuronal damage due to oxidative stress

These findings raise concerns about the potential neurotoxic effects of this compound, necessitating further investigation into its safety profile.

Table 2: Reported Neurotoxic Effects of Related Compounds

Case Studies

- Case Study on Cyclohexane Exposure : A study conducted on mice exposed to cyclohexane revealed significant behavioral changes and structural alterations in the brain. The study highlighted the need for understanding the mechanisms underlying these effects, which could be relevant for this compound due to structural similarities.

- Human Health Implications : Reports of solvent abuse involving cyclohexane indicate potential risks associated with inhalation exposure. Symptoms such as euphoria and motor impairment were documented, suggesting that this compound may share similar risks.

Propriétés

IUPAC Name |

cyclopentylmethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYWTNBPUYHPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196132 | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-89-4 | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.